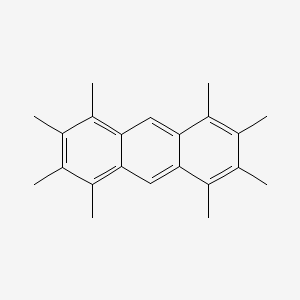
Anthracene, 1,2,3,4,5,6,7,8-octamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of eight methyl groups attached to the anthracene core, which significantly alters its chemical and physical properties compared to the parent compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene, 1,2,3,4,5,6,7,8-octamethyl- typically involves the methylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve an inert atmosphere and a temperature range of 0-50°C to ensure controlled methylation.
Industrial Production Methods
Industrial production of anthracene derivatives, including anthracene, 1,2,3,4,5,6,7,8-octamethyl-, often employs similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.
化学反应分析
Types of Reactions
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst at room temperature.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
科学研究应用
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors due to its unique electronic properties.
作用机制
The mechanism of action of anthracene, 1,2,3,4,5,6,7,8-octamethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit the activity of topoisomerases, enzymes involved in DNA unwinding, leading to cytotoxic effects. The presence of methyl groups enhances its lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake.
相似化合物的比较
Similar Compounds
Anthracene: The parent compound with no methyl substitutions.
Phenanthrene: A structural isomer of anthracene with three fused benzene rings arranged in a different configuration.
Tetracene: A polycyclic aromatic hydrocarbon with four fused benzene rings.
Uniqueness
Anthracene, 1,2,3,4,5,6,7,8-octamethyl- is unique due to the presence of eight methyl groups, which significantly alter its chemical reactivity, solubility, and electronic properties compared to its parent compound and other similar polycyclic aromatic hydrocarbons. These modifications make it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
64094-28-6 |
|---|---|
分子式 |
C22H26 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
1,2,3,4,5,6,7,8-octamethylanthracene |
InChI |
InChI=1S/C22H26/c1-11-12(2)16(6)20-10-22-18(8)14(4)13(3)17(7)21(22)9-19(20)15(11)5/h9-10H,1-8H3 |
InChI 键 |
BVRXMNBGXAEBOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C2C=C3C(=C(C(=C(C3=CC2=C1C)C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















